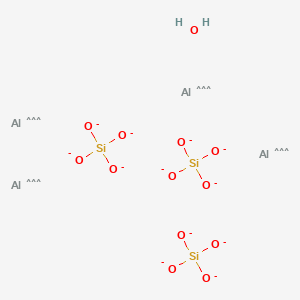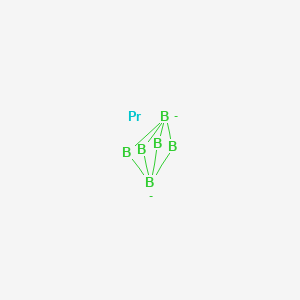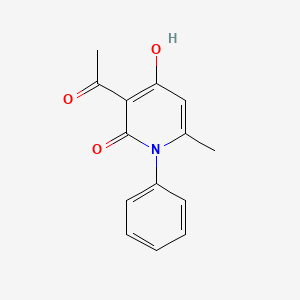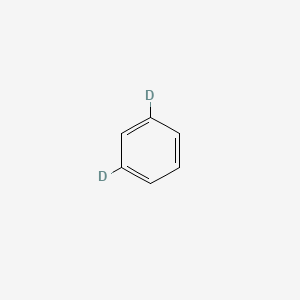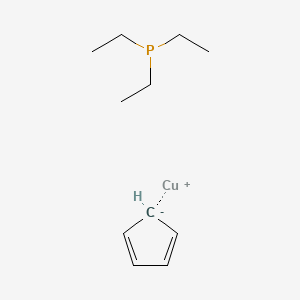
Cyclopentadienyl(triethylphosphine)copper(I)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentadienyl(triethylphosphine)copper(I) is an organometallic compound with the formula (C₅H₅)CuP(C₂H₅)₃. This compound is notable for its unique structure, where a cyclopentadienyl ring is bonded to a copper atom, which is also coordinated to a triethylphosphine ligand.
准备方法
The synthesis of cyclopentadienyl(triethylphosphine)copper(I) typically involves the reaction of cyclopentadienyl sodium with copper(I) chloride in the presence of triethylphosphine. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF). The product is then purified by recrystallization .
Synthetic Route:
- Dissolve cyclopentadienyl sodium in THF.
- Add copper(I) chloride to the solution.
- Introduce triethylphosphine to the reaction mixture.
- Stir the mixture under an inert atmosphere.
- Purify the product by recrystallization.
化学反应分析
Cyclopentadienyl(triethylphosphine)copper(I) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can be reduced back to copper(0) under certain conditions.
Substitution: The triethylphosphine ligand can be substituted with other ligands, altering the compound’s properties and reactivity.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Cyclopentadienyl(triethylphosphine)copper(I) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Material Science: The compound is utilized in the synthesis of advanced materials, such as conductive polymers and nanomaterials.
Biological Studies: It serves as a model compound for studying copper’s role in biological systems and its interactions with biomolecules.
Industrial Applications: The compound is employed in the production of fine chemicals and pharmaceuticals due to its catalytic properties
作用机制
The mechanism of action of cyclopentadienyl(triethylphosphine)copper(I) involves the interaction of the copper center with various substrates. The copper atom can undergo oxidative addition and reductive elimination, facilitating the formation and breaking of chemical bonds. The cyclopentadienyl ligand stabilizes the copper center, while the triethylphosphine ligand modulates its reactivity. These interactions enable the compound to act as an effective catalyst in numerous chemical transformations .
相似化合物的比较
Cyclopentadienyl(triethylphosphine)copper(I) can be compared with other organocopper compounds, such as:
Cyclopentadienyl(cyclohexylphosphine)copper(I): Similar structure but with a different phosphine ligand, affecting its reactivity and stability.
Cyclopentadienyl(trimethylphosphine)copper(I): Features a smaller phosphine ligand, leading to different steric and electronic properties.
Cyclopentadienyl(diphenylphosphine)copper(I): Contains a bulkier phosphine ligand, influencing its catalytic activity and selectivity.
The uniqueness of cyclopentadienyl(triethylphosphine)copper(I) lies in its balance of stability and reactivity, making it a versatile compound for various applications .
属性
IUPAC Name |
copper(1+);cyclopenta-1,3-diene;triethylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15P.C5H5.Cu/c1-4-7(5-2)6-3;1-2-4-5-3-1;/h4-6H2,1-3H3;1-5H;/q;-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLGHHCQULGGMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CC.[CH-]1C=CC=C1.[Cu+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20CuP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12261-30-2 |
Source


|
| Record name | copper(1+);cyclopenta-1,3-diene;triethylphosphane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the structure of Cyclopentadienyl(triethylphosphine)copper(I) and what makes its thermal stability noteworthy?
A1: Cyclopentadienyl(triethylphosphine)copper(I) is proposed to have a σ-cyclopentadienide structure rather than a π-cyclopentadienide structure, as evidenced by spectroscopic data. [] This means the cyclopentadienyl ring is directly bonded to the copper atom through a single carbon atom, unlike the delocalized bonding seen in π-complexes. This compound exhibits surprisingly high thermal stability compared to other simple alkylcopper(I) compounds, which tend to be thermally labile. [] This unexpected stability has sparked interest in understanding the factors contributing to its robust nature.
Q2: Has Cyclopentadienyl(triethylphosphine)copper(I) been used in the synthesis of any materials?
A3: Yes, Cyclopentadienyl(triethylphosphine)copper(I) is reported as a precursor in the Metalorganic Chemical Vapor Deposition (MOCVD) of CuGaS2, a semiconductor material. [] This marks the first successful epitaxial growth of CuGaS2 layers using MOCVD. [] The resulting CuGaS2 layers exhibit green photoluminescence at low temperatures, signifying their potential for optoelectronic applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7H-[1,3]Thiazolo[4,5-f][1,4]benzothiazine](/img/structure/B577174.png)

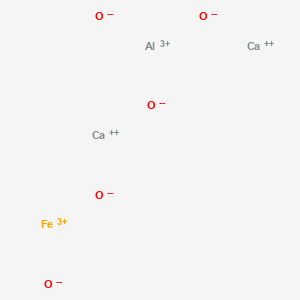


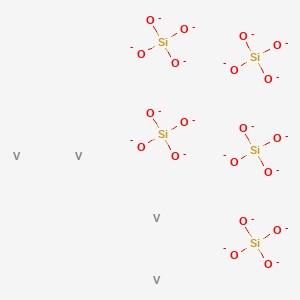
![8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B577185.png)
